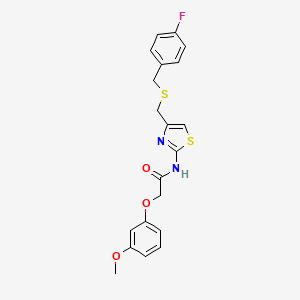

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(3-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S2/c1-25-17-3-2-4-18(9-17)26-10-19(24)23-20-22-16(13-28-20)12-27-11-14-5-7-15(21)8-6-14/h2-9,13H,10-12H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGOXXLIPAPIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism of action of a thiazole compound would depend on its specific structure and the functional groups it contains. In general, these compounds can interact with various biological targets, leading to changes in cellular processes and biochemical pathways .

The pharmacokinetics of a thiazole compound, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific structure. Factors such as the compound’s solubility, stability, and permeability can influence its bioavailability and the extent to which it can reach its target sites in the body .

The action of a thiazole compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Biological Activity

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Fluorobenzyl Group : Enhances lipophilicity and may influence biological interactions.

- Methoxyphenoxyacetamide Moiety : Contributes to the compound's pharmacological profile.

Molecular Formula : C20H19FN2O2S2

Molecular Weight : 402.5 g/mol

CAS Number : 942009-78-1

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent.

- Antifungal Properties : Similar thiazole derivatives have demonstrated antifungal effects, suggesting this compound may also possess such activity.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in breast and liver cancer cell lines.

The mechanism of action for this compound is hypothesized to involve:

- Target Interaction : The thiazole ring likely interacts with specific enzymes or receptors, modulating their activity.

- Cellular Pathway Interference : The compound may disrupt cellular signaling pathways, leading to apoptosis in cancer cells and inhibition of microbial growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | , |

| Antifungal | Inhibitory effects on fungal strains | |

| Anticancer | Induces apoptosis in breast and liver cancer cells |

Case Study Example

In a study evaluating the anticancer effects of thiazole derivatives, compounds similar to this compound showed significant cytotoxicity against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines. The study utilized MTT assays to assess cell viability, revealing that the compound reduced cell proliferation by inducing apoptotic pathways.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 4-fluorobenzylthio group differentiates it from analogues with oxy (e.g., 5j) or piperazine (e.g., 15) linkers.

- The 3-methoxyphenoxy group may improve solubility compared to non-polar aryl substituents (e.g., p-tolyl in 15) .

Key Observations :

- Fluorine in 5j and the target compound may enhance blood-brain barrier penetration, relevant for CNS-targeted activity (e.g., anticonvulsant effects) .

- Thiazole-acetamide hybrids (e.g., 107b) show broad-spectrum antimicrobial activity, suggesting the core structure’s versatility .

- The absence of direct bioactivity data for the target compound necessitates extrapolation from structural analogues.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- 3-Methoxyphenoxy may reduce crystallinity, enhancing solubility compared to halogenated analogues .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(3-methoxyphenoxy)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by functionalization. Key steps include:

- Thioether linkage : React 4-fluorobenzyl mercaptan with a bromomethyl-thiazole intermediate under inert conditions (N₂ atmosphere) in solvents like DMF or dichloromethane.

- Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiazole-thioether intermediate with 2-(3-methoxyphenoxy)acetic acid.

- Optimization : Control temperature (60–80°C for thioether formation; room temperature for amidation) and use triethylamine as a base to neutralize HCl byproducts. Monitor progress via TLC and purify via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; thiazole C-2 at ~160 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ for C₂₀H₁₈F N₂O₃S₂).

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- Solubility : Poor aqueous solubility (logP ~3.5 predicted); use DMSO for in vitro studies.

- Stability : Susceptible to hydrolysis under basic conditions due to the acetamide group. Store at –20°C in anhydrous environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Analog synthesis : Modify the 4-fluorobenzyl or 3-methoxyphenoxy groups to introduce electron-withdrawing/donating substituents.

- Biological assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., IC₅₀ determination in cancer models).

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .

Q. What experimental strategies address contradictions in reported biological activity data?

- Methodological Answer :

- Standardized assays : Reproduce cytotoxicity studies using identical cell lines (e.g., MCF-7 breast cancer) and protocols (MTT assay, 48-hour exposure).

- Orthogonal validation : Confirm target engagement via Western blot (e.g., apoptosis markers like caspase-3) or surface plasmon resonance (SPR) for binding kinetics.

- Metabolic stability : Evaluate hepatic microsomal stability to rule out false negatives from rapid degradation .

Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be elucidated?

- Methodological Answer :

- Kinetic studies : Use in-situ FTIR to monitor thiolate intermediate formation during thioether coupling.

- Isotopic labeling : Introduce ¹⁸O or deuterium in reactants to trace mechanistic pathways via MS/MS fragmentation.

- DFT calculations : Simulate transition states (Gaussian 09) to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.